3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide
Description
The molecule features a 4-fluorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core and an N-(6-methylpyridin-2-yl)propanamide side chain. The fluorine atom enhances metabolic stability and lipophilicity, while the 6-methylpyridine moiety may improve solubility and target binding .
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-13-3-2-4-17(24-13)25-18(28)9-10-26-12-22-19-16(20(26)29)11-23-27(19)15-7-5-14(21)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEKREJUDQPMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 417.3 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar derivatives found that compounds could effectively inhibit cell proliferation by inducing apoptosis and causing cell cycle arrest at specific phases (S phase) in breast cancer cell lines such as MDA-MB-468 and T47D .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12b | MDA-MB-468 | 18.98 | Induction of apoptosis |
| 5a | MCF-7 | 27.66 | G0/G1 phase arrest |
| 5e | MDA-MB231 | 4.93 | Apoptosis induction |
The compound under review has shown potential in similar studies where derivatives of the pyrazolo[3,4-d]pyrimidine scaffold were synthesized and evaluated for their antiproliferative activity . The mechanism often involves the inhibition of key kinases such as cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR), which are crucial for cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in tumorigenesis. The following mechanisms have been identified:
- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell survival and proliferation.
- Induction of Apoptosis : It has been observed to significantly increase levels of apoptotic markers such as caspase-3 in treated cells .
- Cell Cycle Arrest : By halting the cell cycle at critical checkpoints (e.g., S phase), it prevents the replication of cancerous cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for intermediate steps to enhance solubility .
- Catalysts : Employ triethylamine (TEA) or DMAP to accelerate amide bond formation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d to resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-HRMS (expected [M+H]: ~423.14 g/mol) .
- X-ray Crystallography : Resolve bond angles and dihedral angles for the pyrazolo[3,4-d]pyrimidine core .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Screen against CDK2 or EGFR kinases using fluorescence-based ADP-Glo™ assays .
- Antiproliferative Activity : Test in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assay (IC determination) .
- Selectivity Profiling : Compare activity against non-target kinases (e.g., PKA) to assess specificity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Metabolic Stability Testing : Use liver microsomes to identify metabolites that may interfere with activity measurements .
- Structural Confirmation : Re-analyze batch purity via HPLC (>98%) to rule out impurities affecting results .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
- Substituent Modification :
| Position | Modification | Observed Effect | Source |
|---|---|---|---|
| Pyridinyl (C6) | Replace 6-methyl with trifluoromethyl | Increased kinase selectivity | |
| Fluorophenyl (C4) | Introduce electron-withdrawing groups (e.g., -NO) | Enhanced antiproliferative activity |
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to CDK2 (PDB: 1H1S) .
Q. What methodologies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Formulate with β-cyclodextrin or PEG-400 to increase aqueous solubility .
- Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to reduce CYP450-mediated degradation .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; modify lipophilic groups to lower binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
